Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-
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Overview
Description
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core with an aminomethyl group at the alpha position, and additional fluorine and trifluoromethyl substituents. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.
Scientific Research Applications
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenemethanol derivatives with different substituents, such as:
- Benzenemethanol, alpha-(aminomethyl)-4-chloro-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-bromo-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(difluoromethyl)-
Uniqueness
What sets Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- apart from similar compounds is the specific combination of fluorine and trifluoromethyl groups, which imparts unique electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNYBQHLHVVQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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